3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS No.: 440331-40-8
Cat. No.: VC5663062
Molecular Formula: C22H25N5O3
Molecular Weight: 407.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440331-40-8 |
|---|---|
| Molecular Formula | C22H25N5O3 |
| Molecular Weight | 407.474 |
| IUPAC Name | 3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C22H25N5O3/c1-30-18-10-8-17(9-11-18)25-13-15-26(16-14-25)21(28)7-4-12-27-22(29)19-5-2-3-6-20(19)23-24-27/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
| Standard InChI Key | KPAVQKRXLDVONJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
The compound 3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule featuring a benzotriazinone core structure. It is characterized by a molecular formula of C22H25N5O3 and a CAS number of 440331-40-8 . This compound is of interest due to its potential biological activities and structural uniqueness, which may contribute to its applications in pharmaceutical research.
Synthesis and Reactions
The synthesis of 3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multi-step organic reactions. These processes often require controlled temperatures and specific solvents like dichloromethane or ethanol to facilitate the formation of the desired product. The exact synthesis pathway may vary depending on the starting materials and the desired yield.
Biological Activities and Applications
While specific biological activities of 3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. These include antimicrobial and anticancer properties, often attributed to interactions with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one. For example:
-
6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one: Features a quinazolinone core and exhibits antimicrobial and anticancer properties.
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Displays diverse biological activities related to antihistamines and antiparasitic effects .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one | Quinazolinone core | Antimicrobial and anticancer properties |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Triazole structure | Antihistamine and antiparasitic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume